molecular formula C3Cl6O B15074979 2,2,3,3,3-pentachloropropanoyl Chloride CAS No. 812-25-9

2,2,3,3,3-pentachloropropanoyl Chloride

Cat. No.: B15074979
CAS No.: 812-25-9
M. Wt: 264.7 g/mol
InChI Key: BCCCFAMZWBDOKK-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentachloropropanoyl Chloride is a chlorinated organic compound with the molecular formula C3HCl5O. It is known for its high reactivity due to the presence of multiple chlorine atoms and a reactive acyl chloride group. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,3,3-Pentachloropropanoyl Chloride can be synthesized through the chlorination of propanoyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the complete chlorination of the propanoyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination reactors where propanoyl chloride is continuously fed and reacted with chlorine gas. The process is monitored to maintain optimal reaction conditions, and the product is purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentachloropropanoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,3,3,3-pentachloropropanoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Nucleophiles: Hydroxyl groups, amines, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Iron(III) chloride is often used as a catalyst in the chlorination process.

    Solvents: Organic solvents such as dichloromethane or chloroform are used to dissolve the reactants and facilitate the reactions.

Major Products

    2,2,3,3,3-Pentachloropropanoic Acid: Formed through hydrolysis.

    Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in the substitution reactions.

Scientific Research Applications

2,2,3,3,3-Pentachloropropanoyl Chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the pentachloropropanoyl group into molecules.

    Biology: Employed in the modification of biomolecules for studying their structure and function.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and drug intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentachloropropanoyl Chloride involves its high reactivity due to the presence of multiple chlorine atoms and the acyl chloride group. The compound can readily react with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,3-Pentachloropropanoic Acid: A hydrolysis product of 2,2,3,3,3-Pentachloropropanoyl Chloride.

    2,2,3,3,3-Pentachloro-1-Propanol: Another chlorinated derivative with similar reactivity.

    3-Chloropropionyl Chloride: A related compound with fewer chlorine atoms and different reactivity.

Uniqueness

This compound is unique due to its high chlorine content and the presence of an acyl chloride group, making it highly reactive and versatile in various chemical reactions. Its ability to undergo multiple types of reactions and form a wide range of products distinguishes it from other similar compounds.

Properties

CAS No.

812-25-9

Molecular Formula

C3Cl6O

Molecular Weight

264.7 g/mol

IUPAC Name

2,2,3,3,3-pentachloropropanoyl chloride

InChI

InChI=1S/C3Cl6O/c4-1(10)2(5,6)3(7,8)9

InChI Key

BCCCFAMZWBDOKK-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(Cl)(Cl)Cl)(Cl)Cl)Cl

Origin of Product

United States

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